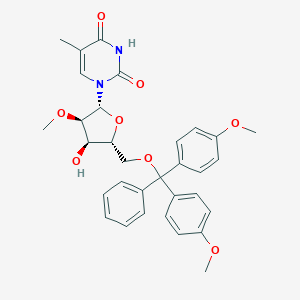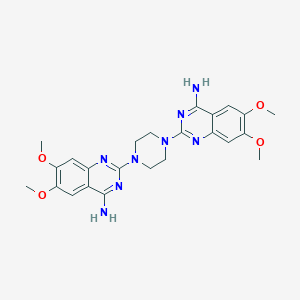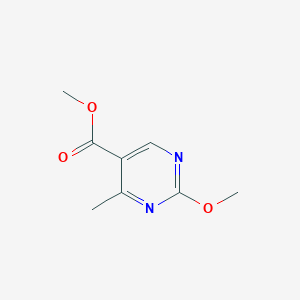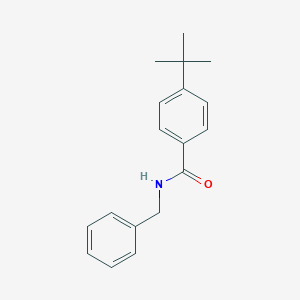
N-benzyl-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-tert-butylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BBBA and is a derivative of benzamide. BBBA has a unique chemical structure that makes it an interesting molecule to study.
Mecanismo De Acción
The mechanism of action of BBBA is not fully understood. However, it is believed that BBBA acts as a positive allosteric modulator of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, BBBA may help to reduce the symptoms of neurological disorders such as epilepsy and Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
BBBA has been found to exhibit a range of biochemical and physiological effects. In animal studies, BBBA has been shown to increase the threshold for seizures and reduce the severity of convulsions. BBBA has also been found to reduce inflammation and pain in animal models of arthritis. In addition, BBBA has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BBBA in lab experiments is its relatively simple synthesis method. BBBA is also a stable compound that can be easily stored and transported. However, one of the limitations of using BBBA in lab experiments is its limited solubility in water. This can make it difficult to administer BBBA to animals or to study its effects in aqueous environments.
Direcciones Futuras
There are several future directions for research on BBBA. One area of interest is the development of new compounds based on the structure of BBBA with improved pharmacological properties. Another area of interest is the study of BBBA's effects on other neurotransmitter systems in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of BBBA and to determine its potential as a therapeutic agent for neurological disorders.
Métodos De Síntesis
The synthesis of BBBA can be achieved through several methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzyl chloride with 4-tert-butylbenzoic acid in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to obtain BBBA. The Suzuki coupling reaction involves the reaction of 4-tert-butylbenzeneboronic acid with benzyl chloride in the presence of a palladium catalyst. The resulting product is then treated with ammonia to obtain BBBA.
Aplicaciones Científicas De Investigación
BBBA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BBBA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BBBA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In drug discovery, BBBA has been used as a starting point for the synthesis of new compounds with improved pharmacological properties. In neuroscience, BBBA has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors.
Propiedades
Número CAS |
101927-55-3 |
|---|---|
Nombre del producto |
N-benzyl-4-tert-butylbenzamide |
Fórmula molecular |
C18H21NO |
Peso molecular |
267.4 g/mol |
Nombre IUPAC |
N-benzyl-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-11-9-15(10-12-16)17(20)19-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20) |
Clave InChI |
YDWFQKUSPZKUPI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Pictogramas |
Irritant; Environmental Hazard |
Solubilidad |
0.6 [ug/mL] |
Sinónimos |
N-benzyl-4-tert-butylbenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



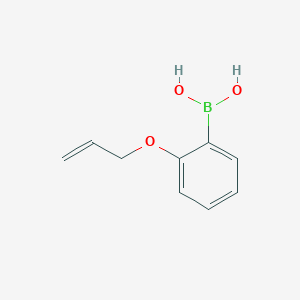


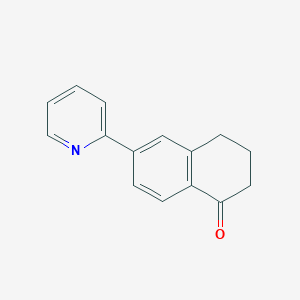


![Benzo[b]thiophene-6-carbonitrile](/img/structure/B171574.png)
